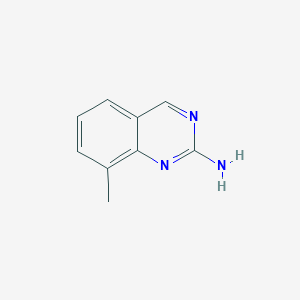

8-Methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

8-methylquinazolin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

UZDOMJBWUXDEBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methylquinazolin 2 Amine and Its Analogues

General Synthetic Strategies for Quinazolin-2-amines

The construction of the quinazolin-2-amine core can be achieved through several established pathways, typically involving the cyclization of an ortho-substituted aniline (B41778) precursor. One of the most direct and common methods involves the reaction of a 2-aminobenzonitrile (B23959) derivative with guanidine (B92328) or cyanamide. This approach provides a straightforward entry to the 2-aminoquinazoline (B112073) system.

Alternative strategies begin with different precursors. For instance, 2-aminobenzamides can be cyclized with various reagents to form the pyrimidine (B1678525) ring. thieme-connect.de Transition-metal-catalyzed reactions have become particularly prominent, offering high efficiency and broad substrate scope. mdpi.com Catalytic systems based on copper, palladium, iron, and manganese have been successfully employed for the synthesis of quinazolines from starting materials like 2-aminobenzylamines, 2-aminobenzyl alcohols, and 2-aminobenzophenones through various mechanisms, including dehydrogenative coupling and annulation reactions. organic-chemistry.orgresearchgate.netnih.gov For example, iron(II) bromide has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.com Similarly, manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides offers another route to 2-substituted quinazolines. mdpi.com

Targeted Synthesis of 8-Methylquinazolin-2-amine

The targeted synthesis of this compound is most effectively achieved through the cyclization of a suitably substituted precursor. The key starting material for this synthesis is 2-amino-3-methylbenzonitrile (B1366670). nih.gov This commercially available compound possesses the necessary arrangement of functional groups—an amino group and a nitrile group ortho to each other on a toluene (B28343) backbone—required to construct the desired quinazoline (B50416) ring with the methyl group at the 8-position.

A standard and reliable method for this transformation is the reaction of 2-amino-3-methylbenzonitrile with guanidine hydrochloride. The reaction is typically heated in a suitable high-boiling solvent, such as ethanol (B145695) or n-butanol, which facilitates the cyclocondensation to form the pyrimidine ring, yielding this compound. This method is advantageous due to the availability of the starting materials and the directness of the approach.

Plausible Synthetic Route for this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2-Amino-3-methylbenzonitrile | Guanidine HCl | Heat, n-Butanol | This compound |

Regioselective Functionalization and Derivatization Approaches

Further modification of the this compound scaffold is crucial for developing analogues with diverse properties. These modifications can be targeted at the 2-amino group or the quinazoline core itself.

The 2-amino group of this compound serves as a versatile handle for introducing a wide range of substituents.

N-Alkylation: Direct alkylation of the exocyclic amino group can be achieved by reacting this compound with alkyl halides in the presence of a base. smolecule.comgoogle.com For example, reacting the parent amine with reagents like benzyl (B1604629) bromide or substituted benzyl bromides in a solvent such as THF or DMF with a base (e.g., K₂CO₃ or NaH) can yield N-alkylated products. brieflands.com

Buchwald-Hartwig Amination: A more sophisticated approach for creating N-aryl or N-heteroaryl derivatives involves palladium-catalyzed cross-coupling reactions. organic-chemistry.orglibretexts.org This would typically require the synthesis of 2-chloro-8-methylquinazoline (B11912324) as an intermediate. The subsequent Buchwald-Hartwig coupling with a primary or secondary amine, using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos), provides a powerful method for C-N bond formation. researchgate.netrroij.commdpi.com

Table of Representative N-Substituted Quinazoline Derivatives

| Quinazoline Core | Reagent | Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| 2-Chloro-6,7-dimethoxyquinazoline | 4-Methylpiperidin-1-amine | Nucleophilic Substitution | N-Substituted quinazolin-4-amine | nih.gov |

| Benzo[h]quinazolin-2-amine | Bromobenzene | Buchwald-Hartwig Coupling | N-Phenylbenzo[h]quinazolin-2-amine | thieme-connect.de |

| 2-Bromomethylquinazolin-4-one derivative | Secondary Amines (e.g., Pyrrolidine) | N-Alkylation | 2-[(Dialkylamino)methyl]quinazolin-4-one | brieflands.com |

Functionalization of the carbocyclic ring of the quinazoline system allows for fine-tuning of the molecule's electronic and steric properties.

Halogenation: Direct halogenation of the quinazoline ring can be achieved using various reagents. For related 3-amino-2-methylquinazolin-4(3H)-one systems, reagents like iodine monochloride or bromine in acetic acid have been used for direct iodination and bromination, typically at the 6-position. semanticscholar.orgresearchgate.net For 8-methylquinoline, metal-free protocols using trihaloisocyanuric acid have been developed for C5-halogenation. researchgate.net These methods suggest that electrophilic aromatic substitution on the this compound core would likely occur at positions 5 and 7, guided by the activating nature of the fused pyrimidine ring and the amino group.

Alkylation: The introduction of further alkyl groups onto the aromatic core can be accomplished through Friedel-Crafts type reactions or, more commonly, through cross-coupling reactions. For example, a halogenated this compound derivative could be coupled with an organometallic reagent (e.g., an alkyl Grignard or organozinc reagent) in the presence of a palladium or nickel catalyst. mdpi.com

Alkoxylation: Alkoxy groups can be introduced via nucleophilic aromatic substitution (SNAAr) on a pre-halogenated quinazoline core. For instance, reacting a chloro- or bromo-substituted 8-methylquinazoline (B1603716) with an alcohol under basic conditions, often with copper catalysis, can yield the corresponding alkoxy derivative. The synthesis of 2-amino-8-alkoxyquinolines has been reported as part of medicinal chemistry efforts.

Table of Functionalization Reactions on Quinazoline/Quinoline (B57606) Cores

| Substrate | Reagent(s) | Functionalization | Position | Ref. |

|---|---|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | ICl / Acetic Acid | Iodination | 6 | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | Br₂ / Acetic Acid | Bromination | 6 | researchgate.net |

| 8-Aminoquinoline amides | Alkyl Bromides, Cu catalyst | Bromination | 5 | researchgate.net |

| 6-Halo-2-cyclopropyl-3-(pyridylmethyl)quinazolin-4(3H)-one | Various Amines, Pd₂(dba)₃ | Amination | 6 | mdpi.com |

In a related area of research, significant effort has been dedicated to the synthesis of pyrimidine amine derivatives that incorporate bulky, chiral moieties derived from natural products. mdpi.com A series of novel pyrimidine amines bearing bicyclic monoterpene units, such as those derived from nopinone (B1589484) and camphor, have been designed and synthesized. libretexts.orgresearchgate.net

The general synthetic approach involves the condensation of a monoterpene-derived ketone (e.g., nopinone) with an appropriate reagent to form a chalcone-like intermediate. This intermediate is then cyclized with guanidine to construct the 2-aminopyrimidine (B69317) ring. The resulting bicyclic monoterpene-fused pyrimidine amine can be further derivatized, for example, by N-alkylation or N-acylation, to produce a library of compounds for biological evaluation. mdpi.com These studies highlight a strategy of combining a known pharmacophore (the 2-aminopyrimidine) with natural product scaffolds to explore new chemical space.

Table of Synthesized Bicyclic Monoterpene Pyrimidine Amine Derivatives

| Derivative Name | Starting Terpene | Key Reagents | Yield | Ref. |

|---|---|---|---|---|

| Pinanyl pyrimidine amine derivatives (1e-1n) | Nopinone | Guanidine hydrochloride, various aldehydes | 35.5–85.5% | libretexts.org |

| Camphoryl pyrimidine amine derivatives (2b-2f) | Camphor | Guanidine hydrochloride, various aldehydes | 30.8–73.0% | libretexts.org |

| N-(3-Fluorobenzyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-6,8-methylenequinazolin-2-amine (1j) | Nopinone derivative | 1-Bromomethyl-3-fluorobenzene | 66.4% |

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis has provided numerous advanced protocols and catalytic systems that have been applied to the construction of quinazolines, offering improvements in efficiency, atom economy, and environmental impact over classical methods.

Transition-metal catalysis is at the forefront of these advancements. organic-chemistry.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation. Cascade reactions involving copper-catalyzed Ullmann-type coupling and aerobic oxidation provide a practical route to quinazolines from readily available (2-bromophenyl)methylamines and amides. smolecule.com

Iron-Catalyzed Reactions: Iron catalysts offer a less expensive and more environmentally benign alternative. Iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation enables the synthesis of quinazolines from 2-alkylamino N-H ketimines. smolecule.com

Manganese-Catalyzed Reactions: Manganese catalysts have been developed for acceptorless dehydrogenative coupling (ADC) reactions. A Mn(I) complex can catalyze the reaction of 2-aminobenzyl alcohols with primary amides to produce 2-substituted quinazolines. researchgate.net

Palladium and Nickel-Catalyzed C-H Activation: Palladium and nickel catalysts are effective for [4+2] annulation reactions via C-H bond activation. For instance, a nickel-catalyzed reaction of benzylamines and nitriles proceeds through an in situ formed amidine directing group to activate an ortho C-H bond, leading to quinazoline formation. smolecule.com

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, heterogeneous catalysts have been developed. Cobalt zeolite imidazolate frameworks (ZIF-67) have been shown to efficiently catalyze the synthesis of quinazolines from 2-aminobenzophenones and benzylamines. researchgate.net

These advanced methods often feature milder reaction conditions, greater functional group tolerance, and higher atom economy, representing the state-of-the-art in quinazoline synthesis. organic-chemistry.orgresearchgate.netnih.gov

Table of Advanced Catalytic Systems for Quinazoline Synthesis

| Catalyst System | Reaction Type | Starting Materials | Ref. |

|---|---|---|---|

| CuI / K₃PO₄ | Tandem Ullmann Coupling / Oxidation | (2-Bromophenyl)methylamines, Amidines | organic-chemistry.org |

| Mn(I) complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Primary amides | researchgate.net |

| FeCl₂ / TBHP | C(sp³)-H Oxidation / Cyclization | 2-Alkylamino N-H ketimines | smolecule.com |

| Ni(cod)₂ / Ligand | C-H/N-H Annulation | Benzylamines, Nitriles | smolecule.com |

| ZIF-67 (Cobalt) | Heterogeneous Catalytic Oxidation | 2-Aminobenzophenones, Benzylamines | researchgate.net |

| Iridium Complex | Acceptorless Dehydrogenative Coupling | 2-Aminoarylmethanols, Amides/Nitriles | smolecule.com |

Metal-Catalyzed Annulation and Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone in the synthesis of quinazoline derivatives, offering powerful tools for ring formation (annulation) and the introduction of functional groups (cross-coupling).

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the quinazoline skeleton. The Buchwald-Hartwig amination is a key method for forming the crucial C-N bonds. For instance, the coupling of 2-aminobenzonitriles with amines or the reaction of halogenated quinazolines with amines can be efficiently achieved. beilstein-journals.org Suzuki-Miyaura cross-coupling reactions have also been employed to introduce aryl or other groups onto the quinazoline core.

Copper-Catalyzed Reactions: Copper catalysts, being more economical than palladium, offer an effective alternative. frontiersin.org Copper-catalyzed cascade reactions, starting from readily available materials like substituted (2-bromophenyl)methylamines and amidine hydrochlorides, can produce quinazolines in good yields. organic-chemistry.org These processes often involve sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

Rhodium and Nickel Catalysis: Rhodium- and copper-co-catalyzed systems enable C-H bond activation and [4+2] annulation for quinazoline construction. organic-chemistry.org This aerobic oxidative method utilizes simple azides to form the heterocyclic system. organic-chemistry.org Nickel catalysts, particularly those with tetraaza macrocyclic ligands, have been used for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols or nitriles, providing a diverse range of substituted quinazolines. organic-chemistry.org

Iron and Manganese-Catalyzed Pathways: Iron, an abundant and non-toxic metal, has been used to catalyze the synthesis of quinazolines. Iron(II) chloride, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), can facilitate intramolecular C-N bond formation from 2-alkylamino N-H ketimines. researchgate.net Manganese triacetate has been shown to mediate the oxidative C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Synthesis of Quinazoline Analogues

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | 2-Halobenzonitriles, Amines | Buchwald-Hartwig Amination | Forms C-N bonds for aminoquinazoline synthesis. | beilstein-journals.org |

| CuBr / Air | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Cascade N-arylation/Oxidation | Inexpensive catalyst, uses air as oxidant. | organic-chemistry.org |

| Rh(III) / Cu(II) | Anilines, Azides | C-H Activation / [4+2] Annulation | Aerobic oxidative protocol with N₂ and H₂O as byproducts. | organic-chemistry.org |

| Ni-complex | 2-Aminobenzylamine, Benzyl alcohol | Dehydrogenative Coupling | Utilizes inexpensive and readily prepared nickel catalysts. | organic-chemistry.org |

| FeCl₂ / TBHP | 2-Alkylamino N-H ketimines | C-H Oxidation / C-N Formation | Employs an earth-abundant metal catalyst. | researchgate.net |

Microwave-Assisted Synthetic Transformations

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions. researchgate.net

Microwave-assisted synthesis of quinazolines often proceeds rapidly and efficiently under solvent-free conditions or with environmentally benign solvents. frontiersin.orgmdpi.com One notable approach involves the reaction of O-phenyl oximes with various aldehydes in the presence of zinc chloride, promoted by microwave heating, to yield functionalized quinazolines. organic-chemistry.orgnih.gov Another efficient protocol is the three-component reaction of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, which avoids the need for catalysts and solvents. frontiersin.org

Fluorinated 2-alkylthio-4-aminoquinazolines have been synthesized via microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts, using basic alumina (B75360) as a solid support and base. nih.govacs.orgfrontiersin.org This method is noted for its energy efficiency and broad substrate scope. acs.org Furthermore, the synthesis of 4-aminoquinazoline derivatives has been achieved by reacting N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with various amines under microwave conditions, offering a high-yielding and straightforward route. nih.gov

Table 2: Selected Microwave-Assisted Syntheses of Quinazoline Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| o-Fluorobenzonitriles, S-Alkyl isothiouronium salts | Basic Alumina, MW (80-120°C) | 2-Alkylthio-4-aminoquinazolines | Environmentally benign, solid-phase, rapid. | nih.govacs.org |

| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Solvent-free, MW | 2,4-Disubstituted quinazolines | Catalyst- and solvent-free, high yields. | frontiersin.org |

| O-Phenyl oximes, Aldehydes | ZnCl₂, MW | Functionalized quinazolines | Rapid and convenient free-radical based synthesis. | organic-chemistry.orgnih.gov |

| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol, MW | N-Arylheterocyclic-4-aminoquinazolines | Short reaction times (20 min vs 12 h). | mdpi.com |

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical and radical-mediated reactions represent an advanced frontier in heterocyclic synthesis, often providing metal-free and mild reaction conditions.

Visible-light photocatalysis has been successfully applied to the synthesis of quinazolines. chemistryviews.org A common method involves the use of an organic photosensitizer, such as Eosin Y, to catalyze the aerobic oxidative synthesis of 2-substituted quinazolines from 2-aminobenzylamines and aldehydes. chemistryviews.org This reaction proceeds via a superoxide (B77818) radical anion (O₂•–) mediated mechanism. chemistryviews.org Another approach utilizes a photoredox organocatalyst for the oxidative coupling of amidines to form multisubstituted quinazolines under visible light. frontiersin.orgorganic-chemistry.org

Radical cyclization reactions also provide a powerful means to construct the quinazoline core. Peroxides like dicumyl peroxide can mediate the oxidative free-radical cyclization of N-3-ω-iodoalkyl derivatives to form fused quinazolinone systems under metal-free conditions. thieme-connect.com Similarly, hydrogen peroxide (H₂O₂) has been used as a green oxidant with DMSO as a carbon source to synthesize quinazolin-4(3H)-ones from 2-amino benzamides, a reaction that proceeds via a radical mechanism. acs.org

Characterization Techniques for Synthesized Compounds

The unambiguous identification and purity assessment of newly synthesized compounds like this compound are critical. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. mdpi.com For a typical 2-aminoquinazoline derivative, the aromatic protons on the quinazoline core appear in the range of δ 7.0-9.5 ppm in the ¹H NMR spectrum. beilstein-journals.orgresearchgate.net The amino (NH₂) protons often present as a broad singlet, and the methyl (CH₃) protons, such as those in this compound, would appear as a sharp singlet in the upfield region (around δ 2.7 ppm). mdpi.com In the ¹³C NMR spectrum, the carbon atoms of the quinazoline ring resonate in the aromatic region (δ 110-160 ppm), with the C=N carbons appearing at the lower field end of this range. beilstein-journals.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. libretexts.org For this compound, key vibrational bands would include N-H stretching of the primary amine group, typically seen as one or two bands in the 3300-3500 cm⁻¹ region. irdg.org Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. scispace.comwpmucdn.com The C=N and C=C stretching vibrations of the quinazoline ring system are found in the 1500-1650 cm⁻¹ region. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives, being aromatic and containing heteroatoms with lone pairs, exhibit characteristic absorption bands. These chromophores typically show multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. beilstein-journals.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the molecular ion peak [M+H]⁺ would be a prominent feature.

Table 3: Representative Spectroscopic Data for Aminoquinazoline Analogues

| Technique | Compound Type | Characteristic Signals/Features | Reference |

|---|---|---|---|

| ¹H NMR | N-Arylbenzo[h]quinazolin-2-amine | Quinazoline H: δ 9.0-9.3 ppm; Aromatic H: δ 7.0-8.1 ppm; NH: δ 10.0 ppm (broad s) | beilstein-journals.org |

| ¹H NMR | N-Benzyl-4-methylquinazolin-2-amine | Quinazoline H: δ 7.2-7.9 ppm; CH₃: δ 2.75 ppm (s); NH: δ 5.46 ppm (s) | mdpi.com |

| ¹³C NMR | N-Benzyl-4-methylquinazolin-2-amine | Quinazoline C: δ 119-169 ppm; CH₃: δ 21.5 ppm | mdpi.com |

| IR (cm⁻¹) | 2-Aminopyridine (model) | ν(NH₂): 3510, 3408 cm⁻¹ (monomer); 3446, 3307, 3178 cm⁻¹ (dimer) | irdg.org |

| IR (cm⁻¹) | N-Arylbenzo[h]quinazolin-2-amine | ν(NH): 3423, 3274 cm⁻¹; ν(C=N/C=C): 1643, 1601, 1591 cm⁻¹ | beilstein-journals.org |

| HRMS (ESI) | N-Arylbenzo[h]quinazolin-2-amine | [M+H]⁺ peak observed with high accuracy (<5 ppm error). | beilstein-journals.org |

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds and for separating components in a mixture. nih.gov

For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique typically uses a nonpolar stationary phase (e.g., C18 silica (B1680970) gel) and a polar mobile phase. lshtm.ac.uk The mobile phase often consists of a mixture of water (frequently buffered or containing additives like formic acid or ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol. lshtm.ac.ukresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from impurities and starting materials. researchgate.net The purity of the compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of 8 Methylquinazolin 2 Amine Analogues

Positional Effects of Substitution on the Quinazoline (B50416) Ring System (C2, C4, C8 Positions)

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov The pyrimidine (B1678525) portion of the ring is generally resistant to electrophilic substitution, while the benzene (B151609) ring is more susceptible, with the C8 position being highly reactive. wikipedia.org Conversely, the C2 and C4 positions are susceptible to nucleophilic substitution, making them common sites for modification. wikipedia.orgmdpi.com

C2 Position: The C2 position is crucial for the activity of many quinazoline derivatives. Modifications at this site can significantly alter the compound's biological profile. For instance, in a series of quinazolinone-based inhibitors, substituting the C2 position with various aryl groups and exploring different linkages was a key optimization strategy. nih.gov The introduction of heterocyclic moieties like pyridine (B92270) or thiazole (B1198619) at the C2 position has been shown to yield compounds with significant antibacterial and antifungal properties. researchgate.net

C4 Position: The C4 position is arguably one of the most extensively studied sites for modification. The substitution of a halogen at C4 (e.g., 4-chloroquinazoline) creates a reactive intermediate that readily undergoes nucleophilic aromatic substitution (SNAr) with various amines. mdpi.comresearchgate.net This regioselective reaction has been a cornerstone for creating large libraries of 4-aminoquinazoline derivatives. mdpi.com Numerous studies have shown that 4-anilinoquinazoline (B1210976) derivatives are potent inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.com The nature of the aniline (B41778) substituent itself is a key determinant of activity. For example, 3-chloro-4-fluoro-aniline substituted quinazolines demonstrate strong activity. mdpi.com

C8 Position: The C8 position on the benzene ring is a critical site for influencing activity. Due to the electronic properties of the quinazoline ring, the C8 position is the most reactive towards electrophilic substitution. wikipedia.org SAR studies have revealed that substitution at this position can significantly impact potency. For example, placing a cyclopentyl group at the C8 position of a quinazoline system resulted in a compound with high inhibitory activity against cyclin-dependent kinase 4 (CDK-4). mdpi.com In another study focusing on anti-amyloid beta (Aβ) aggregation for Alzheimer's disease, the placement of a chlorine atom on the quinazoline ring showed that an 8-Cl substitution had superior Aβ aggregation inhibition compared to 6-Cl or 7-Cl substitutions. rsc.org

Table 1: Effect of Positional Substitution on Biological Activity

| Position | Substituent Type | Resulting Biological Effect | Reference Compound Class |

|---|---|---|---|

| C2 | Heterocyclic rings (e.g., pyridine, thiazole) | Enhanced antibacterial/antifungal properties | Quinazolinones |

| C4 | Substituted anilines (e.g., 3-chloro-4-fluoro-aniline) | Potent EGFR kinase inhibition | 4-Anilinoquinazolines |

| C8 | Cyclopentyl group | Increased CDK-4 inhibitory activity | Quinazoline-based inhibitors |

| C8 | Chlorine atom | Superior Aβ aggregation inhibition | Chloroquinazolines |

Influence of Amino Group Modifications on Biological Efficacy

The amino group, particularly at the C2 and C4 positions, serves as a versatile handle for chemical modification, profoundly impacting the biological efficacy of quinazoline analogues.

Modifications to the exocyclic amino group at the C2 position are central to SAR studies. In the development of inhibitors for fungal group II introns, substituting the aniline moiety at C2 with more complex groups like 1,3-benzodioxole-5-amine or constrained benzylamine (B48309) derivatives led to a moderate increase in inhibitory activity. acs.org Similarly, for anti-Alzheimer's agents, modifying the C2-amine with groups such as isopropylamine (B41738) or dimethylamine (B145610) significantly affected both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. rsc.org For instance, the combination of a C2-isopropylamino group with a C4-phenethylamine on an 8-chloroquinazoline (B1587598) scaffold produced a potent inhibitor of Aβ aggregation. rsc.org

The C4-amino linkage is equally critical. As mentioned, the 4-anilinoquinazoline scaffold is a privileged structure for kinase inhibitors. mdpi.com The specific substitutions on this aniline ring are key. However, replacing the entire aniline moiety at the C4-position with other groups has been shown to decrease activity in some series, highlighting its importance for target binding. mdpi.com In the design of inhibitors for breast cancer resistance protein (BCRP), quinazolinamine derivatives were designed where the position of a nitrogen atom was varied across different aromatic rings of the substituent at the C4 position to probe the importance of its location for interaction with ABC transporters. nih.gov

Table 2: Impact of Amino Group Modification on Efficacy

| Position of Amino Group | Modification | Target/Activity | Observed Effect |

|---|---|---|---|

| C2 | 1,3-benzodioxole-5-amine | Fungal group II intron | Moderate increase in inhibition. acs.org |

| C2 | Isopropylamine (on 8-chloroquinazoline) | Aβ aggregation / Cholinesterase | Potent dual Aβ and cholinesterase inhibition. rsc.org |

| C4 | para-methyl aniline | BCRP-mediated MDR | Potent reversal of multidrug resistance. nih.gov |

| C4 | Aniline replaced with other groups | EGFR Kinase | Decreased inhibitory activity. mdpi.com |

Rational Design Principles Based on Substituent Effects and Pharmacophore Identification

The wealth of SAR data has enabled the development of rational design principles and pharmacophore models for quinazoline-based inhibitors. mdpi.comscirp.org A pharmacophore is a spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. tandfonline.com

For quinazoline-based inhibitors targeting kinases like VEGFR2, several key pharmacophoric features have been identified through computational studies: mdpi.com

Hinge-Binding Region: A flat, nitrogen-containing heteroaromatic ring, such as the quinazoline core, is essential for forming key hydrogen bond interactions with amino acid residues in the hinge region of the kinase's ATP-binding pocket. mdpi.com

Gatekeeper Accommodation: A suitable aromatic core attached to the quinazoline, often at the C4 position, is vital for fitting into the "gatekeeper" area, a critical region for selectivity. mdpi.com

Hydrophilic Linker: A medium-length hydrophilic linker (3-5 atoms), such as a urea (B33335) or amide group, is often required to form hydrogen bonds with residues in the DFG-out conformation of the kinase. mdpi.com

Allosteric Pocket Occupation: A hydrophobic moiety at the distal end of the molecule is necessary to occupy an allosteric pocket, which helps stabilize the inhibitor-enzyme complex. mdpi.com

Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are frequently used to visualize the favorable and unfavorable regions for substitution around the quinazoline scaffold. tandfonline.comfrontiersin.org These models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups will enhance or diminish biological activity. frontiersin.org This approach allows for the strategic design of new derivatives with predicted high efficacy, moving beyond trial-and-error synthesis. frontiersin.orgtandfonline.com

Development of Hybrid Quinazoline/Quinazolinone Scaffolds for Enhanced Activity

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a broader spectrum of activity. nih.govnih.gov The quinazoline and its oxidized form, quinazolinone, are popular scaffolds for creating such hybrids due to their established and diverse pharmacological profiles. nih.govnih.govrsc.org

This approach aims to overcome challenges like drug resistance by engaging multiple biological targets simultaneously. nih.gov Several successful hybrid scaffolds have been developed:

Quinazolinone-Triazole Hybrids: Triazole moieties have been linked to the quinazolinone core, resulting in hybrids with potent antibacterial activity against pathogens like Staphylococcus aureus. nih.gov

Quinazolinone-Thiazolidinone Hybrids: The combination of the thiazolidin-4-one scaffold with quinazolinone has been explored to develop novel inhibitors. nih.gov In one example, these scaffolds were joined via a Schiff base linkage. nih.gov

Quinazolinone-Chalcone Hybrids: Chalcones are known for their anticancer properties. Combining the chalcone (B49325) moiety with quinazolinone has been shown to increase anticancer activity while potentially reducing genotoxic effects. mdpi.com

The development of these hybrid molecules represents a sophisticated application of SAR principles, where the understanding of individual pharmacophores is leveraged to create synergistic effects in a single chemical entity. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| 8-Methylquinazolin-2-amine |

| 4-chloroquinazoline |

| 4-anilinoquinazoline |

| 3-chloro-4-fluoro-aniline |

| 1,3-benzodioxole-5-amine |

| Isopropylamine |

| Dimethylamine |

| Phenethylamine |

Biological and Pharmacological Investigations of 8 Methylquinazolin 2 Amine and Derivatives

In Vitro Enzymatic Inhibition Studies

The inhibitory activity of quinazoline (B50416) derivatives has been evaluated against several important enzyme targets. These in vitro studies are crucial for understanding the mechanism of action and for guiding the development of more potent and selective therapeutic agents.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the treatment of cancer and autoimmune diseases. nih.govnih.gov Inhibition of DHODH depletes the pyrimidine nucleotide pools necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. nih.govmdpi.com While the quinazoline scaffold is explored for various enzymatic inhibitions, publicly available research specifically detailing the in vitro inhibitory activity of 8-Methylquinazolin-2-amine or its direct derivatives against DHODH is limited. However, the broader class of nitrogen-containing heterocyclic compounds, including quinolines, which are structurally related to quinazolines, has been investigated for DHODH inhibition. rsc.org

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

Poly-(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. nih.gov Inhibiting PARP, particularly PARP-1, is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several quinazolinone derivatives have been identified as potent PARP inhibitors.

Notably, a series of 2-substituted 8-methylquinazolin-4(3H)-ones were synthesized and evaluated for their PARP inhibitory activity. These compounds were found to be among the most potent PARP inhibitors reported at the time of the study. The substitution at the 8-position with a methyl group was a key feature of this potent series. The inhibitory concentrations (IC50) for several of these derivatives in permeabilized L1210 murine leukemia cells are detailed below.

| Compound | Substitution at C2 | PARP Inhibition IC50 (µM) |

|---|---|---|

| 8-Methyl-2-phenylquinazolin-4(3H)-one | Phenyl | 0.13 |

| 8-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | p-Tolyl | 0.13 |

| 2-(p-Anisyl)-8-methylquinazolin-4(3H)-one | p-Anisyl | 0.14 |

| 2-(p-Chlorophenyl)-8-methylquinazolin-4(3H)-one | p-Chlorophenyl | 0.27 |

| 2-Methyl-8-methoxyquinazolin-4(3H)-one | Methyl | 0.48 |

| 8-Hydroxy-2-methylquinazolin-4(3H)-one (NU1025) | Methyl | 0.40 |

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com Consequently, TS is a well-established target for anticancer drugs. mdpi.com The quinazoline scaffold has been instrumental in the development of nonclassical antifolates that act as TS inhibitors.

Several 2-amino- and 2-desamino-quinazoline derivatives have demonstrated potent inhibition of TS. For instance, 2-amino-10-propargyl-5,8-dideazafolic acid derivatives were found to be potent inhibitors of L1210 TS, with IC50 values in the low micromolar range. researchgate.net While these studies establish the importance of the quinazoline core for TS inhibition, specific data on the inhibitory activity of 8-methyl substituted quinazoline-2-amine derivatives against TS are not extensively detailed in the available literature. Research has often focused on modifications at other positions of the quinazoline ring to optimize interaction with the enzyme's active site. researchgate.netresearchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE-4B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions, including inflammatory diseases. The quinazoline structure has been explored for its potential to inhibit PDEs.

For example, a series of novel quinazoline-based compounds were screened for their inhibitory activity against the PDE4B isoform. Several derivatives showed significant inhibition at a concentration of 10 µM. Another study identified 2-phenyl-4-anilino-quinazoline as a moderate inhibitor of cGMP-PDE (PDE V). Furthermore, research into quinazoline derivatives as inhibitors of PDE7, which is expressed in immune cells, has been conducted to explore their potential as anti-inflammatory agents. Specific investigations into this compound derivatives as PDE inhibitors are not prominent in the literature, which tends to focus on other substitution patterns.

| Compound ID | Target | % Inhibition @ 10 µM | Reference |

|---|---|---|---|

| IXf | PDE4B | 68% | |

| IXd | PDE4B | 62% | |

| IXb | PDE4B | 42% |

Cellular Pharmacological Assessments (In Vitro)

The enzymatic inhibitory activity of quinazoline derivatives often translates into measurable effects at the cellular level. In vitro assays using various cell lines are employed to assess the anti-proliferative and cytotoxic effects of these compounds, providing a crucial link between enzyme inhibition and potential therapeutic utility.

Derivatives of the quinazolinone scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For instance, the potent EGFR inhibitor, compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one), was tested against A549 (non-small cell lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer) cell lines, showing IC50 values of 12.30 µM, 17.08 µM, and 15.68 µM, respectively. rsc.org

Another series of 3-methylquniazolinone derivatives also showed potent antiproliferative activities. Compound 4d from this series was more potent than Gefitinib (B1684475) against several cell lines, including A431 (skin carcinoma), A549, MCF-7 (breast cancer), and NCI-H1975 (non-small cell lung cancer). nih.gov In the context of PARP inhibition, the related compound 8-hydroxy-2-methylquinazolinone (NU1025) was shown to potentiate the cytotoxicity of DNA-damaging agents in L1210 cells.

| Compound | Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5k | A549 | Non-small cell lung | 12.30 | rsc.org |

| PC-3 | Prostate | 17.08 | rsc.org | |

| SMMC-7721 | Liver | 15.68 | rsc.org | |

| Compound 4d | A431 | Skin | 3.48 | nih.gov |

| A549 | Non-small cell lung | 2.55 | nih.gov | |

| MCF-7 | Breast | 0.87 | nih.gov | |

| NCI-H1975 | Non-small cell lung | 6.42 | nih.gov | |

| Gefitinib (Control) | A431 | Skin | 4.45 | nih.gov |

| A549 | Non-small cell lung | 8.47 | nih.gov | |

| MCF-7 | Breast | 5.33 | nih.gov | |

| NCI-H1975 | Non-small cell lung | 12.56 | nih.gov |

Modulation of Cancer Cell Proliferation

Quinazoline derivatives are well-documented for their potent anti-proliferative activities against a range of human cancer cell lines. nih.govnih.gov The mechanism often involves the inhibition of key enzymes crucial for cancer cell growth and survival, such as tyrosine kinases. mdpi.com

A series of novel 2-amino-4-methylquinazoline derivatives were developed as highly potent class I phosphatidylinositol 3-kinase (PI3K) inhibitors, a pathway frequently overactive in cancer. nih.gov Lead optimization of this series resulted in compounds with nanomolar PI3K potencies and significant anti-proliferative activities against various tumor cell lines. nih.gov For instance, certain optimized compounds demonstrated robust antitumor efficacy in both in vitro cell line models and in vivo xenograft models. nih.gov

Similarly, other studies have synthesized and evaluated quinazoline derivatives that show significant cytotoxicity. For example, a series of 2-thioxoquinazolin-4-one derivatives, after modification into thioethers, exhibited potent in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines, with some compounds showing greater potency than the standard drug gefitinib. researchgate.net Structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the quinazoline ring are critical for anticancer activity. nih.gov

Table 1: Anti-proliferative Activity of Selected Quinazoline Derivatives

Induction of Apoptosis in Cancer Cell Lines

Beyond inhibiting proliferation, many quinazoline derivatives actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.net This is a critical mechanism for effective anticancer agents. The quinazoline scaffold has been successfully used to develop inhibitors of various cellular targets that lead to apoptosis. researchgate.net

One study on novel 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated that a lead compound could arrest the cell cycle in the S phase and induce both early and late apoptosis in HepG2 liver cancer cells. nih.gov The total apoptosis was enhanced by over 12-fold compared to untreated cells. mdpi.com Mechanistic investigations revealed that this apoptosis induction was associated with the upregulation of pro-apoptotic genes, including caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic gene Bcl-2. nih.govmdpi.com Caspases are a family of proteases that play an essential role in executing the apoptotic program. researchgate.net

Other research has shown that quinoline (B57606) derivatives can inhibit the PI3K-Akt-mTOR signaling pathway, a key regulator of cell survival, which ultimately leads to the induction of apoptosis in breast cancer cells. nih.gov The ability of these compounds to trigger apoptosis underscores their therapeutic potential, as this mechanism can eliminate cancer cells rather than merely halting their growth.

Investigations into Anti-inflammatory Activity

The quinazoline core is also associated with significant anti-inflammatory properties. mdpi.comnih.gov Derivatives of this scaffold have been investigated as inhibitors of key mediators in inflammatory pathways.

A notable example is the development of aminoquinazoline derivatives as potent and selective inhibitors of the lymphocyte-specific kinase (Lck). nih.gov Lck is a tyrosine kinase crucial for T-cell activation, and its inhibition is a therapeutic strategy for T-cell-mediated autoimmune and inflammatory diseases. Optimized aminoquinazoline compounds were shown to possess in vitro mechanism-based potency and demonstrated in vivo anti-inflammatory activity in a mouse model of anti-CD3-induced interleukin-2 (B1167480) (IL-2) production. nih.gov

Furthermore, other quinazoline-based molecules have been designed as selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitors. mdpi.com Leniolisib, a quinazoline derivative, shows potent inhibitory activity against PI3Kδ (IC50 = 9 nM) and has been developed as an anti-inflammatory immunomodulator. mdpi.com It effectively inhibits a wide range of immune-cell functions and is under investigation for treating inflammatory and autoimmune diseases. mdpi.com

Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govorientjchem.org Structure-activity relationship studies have revealed that substitutions at various positions on the quinazoline ring, including positions 2, 3, 6, and 8, can significantly influence their antibacterial and antifungal profiles. nih.gov

For instance, a series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and evaluated for their antimicrobial properties. nih.gov One of the most active compounds, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a potent antibacterial agent with a minimum inhibitory concentration (MIC) value of 1.95 µg/mL against Staphylococcus aureus and as the most effective antifungal agent with an MIC of 3.90 µg/mL against Aspergillus niger. nih.gov

The antimicrobial potential of these compounds is often linked to their ability to interact with microbial cellular structures or DNA. nih.gov The introduction of halogen atoms, such as iodine, at the 6 and 8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity. nih.gov

Table 2: Antimicrobial Activity of a Quinazolin-4(3H)-one Derivative (Compound 3m)

Molecular Mechanism of Action Elucidation

Understanding the molecular interactions between quinazoline derivatives and their biological targets is fundamental to elucidating their mechanism of action and guiding the design of more potent and selective therapeutic agents.

Receptor Binding and Ligand-Target Interactions

The 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold for designing new receptor antagonists. nih.gov A study focused on developing antagonists for the adenosine (B11128) A2A receptor (A2AR), a target for neurodegenerative diseases and cancer, identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a hit compound with high affinity (Ki = 20 nM). nih.gov Co-crystallization studies revealed key interactions, including hydrogen bonds between the 2-aminoquinazoline ring and amino acid residues Asn253 and Glu169 within the receptor's binding pocket. nih.gov Further modifications, including the introduction of a methyl group at the 6- or 7-position, led to derivatives with binding affinities in the low nanomolar range. nih.gov

In the context of cancer, 2-amino-4-methylquinazoline derivatives have been discovered as highly potent inhibitors of PI3K enzymes. nih.gov Molecular docking studies for these compounds suggest that the 2-amino group forms crucial hydrogen bonds with the hinge region residue Val851 of PI3Kα, mimicking the binding mode of known inhibitors. nih.gov This interaction is critical for the high inhibitory potency of these derivatives.

Table 3: Receptor/Enzyme Binding Affinity of Selected Quinazoline Derivatives

Cellular Pathway Modulation

The binding of quinazoline derivatives to their specific molecular targets initiates a cascade of events that modulate cellular signaling pathways, leading to the observed pharmacological effects.

Inhibition of the PI3K/AKT/mTOR pathway is a primary mechanism for the anticancer activity of many quinazoline derivatives. nih.gov By binding to and inhibiting PI3K, these compounds block the downstream signaling that promotes cell proliferation, survival, and resistance to apoptosis. nih.gov This has been demonstrated with 2-amino-4-methylquinazoline derivatives, which effectively suppress this pathway, leading to potent anti-proliferative effects in cancer cells. nih.gov

Similarly, the anti-inflammatory action of certain aminoquinazolines is achieved through the inhibition of Lck kinase, which is critical for signaling mediated by the T-cell receptor (TCR). nih.gov By blocking Lck, these compounds interfere with T-cell activation, a key event in many inflammatory and autoimmune conditions. nih.gov

For derivatives that induce apoptosis, pathway modulation involves the intrinsic or extrinsic apoptotic pathways. As seen with 2-sulfanylquinazolin-4(3H)-one derivatives, the cellular response includes the upregulation of executioner caspases and changes in the expression levels of Bcl-2 family proteins, which are critical regulators of mitochondrial-mediated apoptosis. nih.govmdpi.com

DNA Interaction Studies (e.g., Photo-Disruptive and Photo-Cleavage Activities)

No information is available regarding the DNA interaction, photo-disruptive, or photo-cleavage activities of this compound.

Preclinical Efficacy Studies

There is no available data from preclinical efficacy studies for this compound.

Evaluation in In Vivo Disease Models (e.g., Tumor Xenograft Models)

No studies on the evaluation of this compound in in vivo disease models, including tumor xenograft models, have been found.

Target Engagement and Pharmacodynamic Biomarker Assessment in Preclinical Systems

There is no information available on the target engagement or the assessment of pharmacodynamic biomarkers for this compound in preclinical systems.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in computational research specifically focused on the chemical compound This compound . Despite extensive searches for data pertaining to its molecular modeling and computational analysis, no dedicated studies were found that would allow for the creation of a scientifically accurate and detailed article as per the requested outline.

The user's request specified a detailed article on "this compound," structured around a precise outline that included:

Computational Chemistry and Molecular Modeling in 8 Methylquinazolin 2 Amine Research

Mechanistic Insights from Computational Studies

This structure necessitates the availability of specific quantitative data, such as docking scores, binding free energies, QSAR models, predicted ADME parameters, and quantum chemical properties directly related to 8-Methylquinazolin-2-amine.

While research exists for various other quinazoline (B50416) derivatives, including those with methyl groups at different positions or additional functional groups, this information is not directly applicable to this compound. Using data from analogs such as 2-methylquinazolin-4(3H)-ones, 6-iodo-2-methylquinazolin-4-(3H)-ones, or 3-amino-2-methyl-quinazolin-4(3H)-ones would violate the strict requirement to focus solely on the specified compound and would lead to an inaccurate and misleading article.

The absence of published research in these specific computational areas for this compound makes it impossible to generate the requested content without resorting to speculation or incorrectly applying data from different molecules. Therefore, until such specific studies are conducted and published, a comprehensive and scientifically rigorous article on the computational chemistry of this compound cannot be written.

Future Perspectives and Research Trajectories for 8 Methylquinazolin 2 Amine

Identification of Novel Therapeutic Targets for 8-Methylquinazolin-2-amine Analogues

The quest for novel therapeutic applications for this compound analogues is a primary focus of future research. While the broader quinazoline (B50416) class has been extensively studied, the specific substitution pattern of this compound may confer unique target affinities.

Recent research has highlighted the potential of 2-aminoquinazoline (B112073) derivatives as potent antagonists of the adenosine (B11128) A2A receptor (A2AR), a target implicated in neurodegenerative diseases and cancer. mdpi.comresearchgate.net For instance, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine has shown high affinity for this receptor. mdpi.com By exploring modifications at various positions of the this compound core, researchers can aim to develop selective A2AR antagonists. A study on related quinazoline derivatives demonstrated that substitutions at the C6 and C7 positions, as well as the introduction of aminoalkyl chains at the C2-position, can enhance antagonist activity and improve solubility. mdpi.com For example, compound 5m in one study, a 2-aminoquinazoline derivative, exhibited a high affinity for the human A2A receptor (hA2AR) with a Ki value of 5 nM. mdpi.comresearchgate.net

Furthermore, the well-established role of quinazolines as kinase inhibitors presents another avenue for exploration. nih.gov Analogues of this compound could be designed and screened against a panel of kinases involved in cancer and inflammatory diseases. For example, some quinazoline derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov The introduction of different substituents on the quinazoline scaffold can significantly influence kinase inhibitory activity. nih.gov

The potential for this compound analogues to act as modulators of G-quadruplex (G4) DNA structures is also an intriguing area. vulcanchem.com The planar nature of the quinazoline ring system allows for intercalation into these secondary DNA structures, which are often found in the telomeres and promoter regions of oncogenes. Stabilization of G4 structures can interfere with cancer cell replication and transcription. vulcanchem.com

| Potential Therapeutic Target | Rationale for Investigation with this compound Analogues | Key Research Findings on Related Compounds |

| Adenosine A2A Receptor (A2AR) | Implicated in neurodegenerative diseases and cancer; 2-aminoquinazolines are a promising scaffold for A2AR antagonists. mdpi.comresearchgate.net | 6-bromo-4-(furan-2-yl)quinazolin-2-amine showed a Ki of 20 nM for hA2AR. mdpi.com Compound 5m showed a Ki of 5 nM. mdpi.comresearchgate.net |

| Kinases (e.g., EGFR, VEGFR-2, PDGFR-β) | Quinazolines are known kinase inhibitors with applications in oncology. nih.govnih.gov | Certain quinazoline derivatives exhibit low nanomolar inhibition of EGFR, VEGFR-2, and PDGFR-β. nih.gov |

| G-quadruplex (G4) DNA | Planar quinazoline structure can intercalate and stabilize G4 DNA, interfering with cancer cell processes. vulcanchem.com | The dual mechanism of G4 stabilization and kinase inhibition positions quinazolines as multi-targeted anticancer agents. vulcanchem.com |

Development of Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methods is crucial. These methodologies should allow for the rapid generation of diverse libraries of analogues with modifications at various positions of the quinazoline core.

Recent advancements in synthetic organic chemistry offer several promising avenues. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, can be employed to introduce a wide array of substituents at different positions of the quinazoline ring. tandfonline.com For instance, palladium-catalyzed methods have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides. mdpi.com

Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of heterocyclic cores, minimizing the need for pre-functionalized starting materials and improving atom economy. tandfonline.com Metal-free oxidative annulation reactions also provide an environmentally friendly approach to the synthesis of 2-aminoquinazolines under mild conditions. nih.gov

Multi-component reactions (MCRs) offer another efficient strategy for building molecular complexity in a single step. nih.gov The development of novel MCRs that incorporate the 8-methyl-2-aminobenzonitrile or related precursors could significantly streamline the synthesis of diverse this compound libraries.

| Synthetic Methodology | Application for this compound Diversification | Advantages |

| Transition-Metal-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, and alkynyl groups at various positions. tandfonline.com | High efficiency, broad substrate scope. |

| C-H Activation | Direct functionalization of the quinazoline core. tandfonline.com | Atom economy, reduced synthetic steps. |

| Metal-Free Oxidative Annulation | Synthesis of 2-aminoquinazoline analogues. nih.gov | Mild conditions, environmentally friendly. |

| Multi-Component Reactions (MCRs) | Rapid generation of complex analogues in a single step. nih.gov | High efficiency, molecular diversity. |

Translational Research Opportunities from Preclinical Findings

The successful translation of promising preclinical findings into clinical applications is a critical step in the drug development pipeline. For this compound and its analogues, a clear translational research strategy is essential. This involves moving discoveries from the laboratory ("bench") to clinical practice ("bedside") and, equally importantly, bringing clinical observations back to the lab to inform further research ("bedside-to-bench"). rogelcancercenter.org

A key aspect of this strategy will be the identification and validation of biomarkers. rogelcancercenter.orgnih.gov These can be used to predict patient response to treatment, monitor disease progression, and provide insights into the mechanism of action of the drug. For example, if an this compound analogue is developed as a kinase inhibitor, the expression levels or mutational status of the target kinase in tumors could serve as a predictive biomarker. rogelcancercenter.org Liquid biopsies, which analyze circulating tumor DNA or other biomarkers in the blood, offer a non-invasive way to monitor treatment response. rogelcancercenter.org

Preclinical studies in relevant animal models of disease are crucial for establishing proof-of-concept and gathering data on efficacy and pharmacokinetics. daiichisankyo.us These studies should be designed to mimic the human disease as closely as possible to increase the likelihood of successful clinical translation. umn.edu

Furthermore, early engagement with regulatory agencies is important to ensure that the preclinical data package is sufficient to support an Investigational New Drug (IND) application. nih.govumn.edu

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" has been a dominant paradigm in drug discovery. However, it is increasingly recognized that many diseases, particularly complex ones like cancer, involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a potentially advantageous strategy. nih.govdntb.gov.ua

Quinazoline derivatives are well-suited for the development of multi-target directed ligands (MTDLs). nih.gov Their scaffold can be decorated with different pharmacophores to simultaneously engage with multiple biological targets. For example, a single quinazoline-based molecule could be designed to inhibit both a key kinase and a component of the cell division machinery, such as microtubules. nih.gov This dual-action approach could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. nih.gov

The design of MTDLs requires a deep understanding of the structure-activity relationships for each target. Computational modeling and structural biology can play a crucial role in the rational design of these multi-targeted agents.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govnih.govmednexus.org These powerful computational tools can be applied at every stage, from target identification to lead optimization and even the prediction of clinical trial outcomes.

For this compound, AI and ML can be used to:

Identify novel therapeutic targets: By analyzing vast datasets of biological and clinical information, AI algorithms can uncover new relationships between genes, proteins, and diseases, suggesting novel targets for this compound analogues. nih.gov

Accelerate virtual screening: AI-powered virtual screening can rapidly evaluate millions of virtual compounds for their potential to bind to a specific target, significantly speeding up the identification of promising hit molecules. mdpi.com

De novo drug design: Generative AI models can design entirely new molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. discoveryontarget.com

Predict ADMET properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates, helping to prioritize compounds with a higher likelihood of success in clinical development. mdpi.com

Drug repurposing: AI can identify new therapeutic uses for existing drugs by analyzing their molecular structures and biological activities in the context of different diseases. mdpi.com

The use of AI and ML is not without its challenges, including the need for high-quality data and the "black box" nature of some algorithms. nih.gov However, the potential benefits in terms of accelerating the discovery and development of new medicines are immense.

Q & A

Q. What are the optimal synthetic routes for 8-Methylquinazolin-2-amine with high yield and purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at the quinazoline core. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine is synthesized via reaction of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF, followed by purification via silica column chromatography using gradient elution (ethyl acetate/hexanes) . Key factors include:

Q. How can researchers ensure the purity of this compound derivatives post-synthesis?

Methodological Answer: Purification strategies include:

- Chromatography : Silica gel column chromatography with gradient elution (e.g., 5–65% ethyl acetate in hexanes) resolves structurally similar impurities .

- Recrystallization : Solvent selection (methanol or ethanol) is critical for crystal lattice formation, as demonstrated for pyrazolo-triazolo-pyrimidin-5-amine derivatives .

- Analytical validation : LCMS with trifluoroacetic acid modifiers and dual gradients (3-minute and 7-minute runs) confirms purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR : and NMR in DMSO- identify substituent patterns (e.g., aromatic protons at δ 8.51 ppm in quinazoline derivatives) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., 362.0957 for CHNOS) .

- Melting point analysis : Sharp melting points (e.g., 573 K) indicate crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

Methodological Answer:

- 3D QSAR modeling : Pharmacophoric substitutions are mapped using computational tools to correlate substituent positions (e.g., morpholinyl groups at position 2) with biological activity (e.g., analgesic effects) .

- Bioisosteric replacement : Substituting phenyl groups with heterocycles (e.g., thiophene) alters binding affinity to kinase targets .

- In vitro assays : Enzyme inhibition studies (e.g., CDC2-like kinase assays) quantify activity differences between derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Re-test compounds under standardized conditions (e.g., 1–10 µM concentrations) to rule out assay variability.

- Target selectivity profiling : Use kinase inhibitor panels to confirm off-target effects .

- Meta-analysis : Compare datasets from independent studies (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify consensus mechanisms .

Q. How can computational docking studies optimize this compound derivatives for specific targets?

Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., CLK1 kinase, PDB: 6Y7N) and perform energy minimization.

- Ligand preparation : Generate conformers of this compound derivatives using software like AutoDock Vina.

- Docking validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å) to ensure accuracy.

- Free energy calculations : MM-GBSA predicts binding affinity changes upon substituent modification .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

Q. How do reaction conditions influence the regioselectivity of substitutions on the quinazoline core?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at position 4 .

- Temperature control : Microwave heating (150°C) enhances Suzuki coupling yields compared to traditional reflux .

- Catalyst loading : 0.03 mmol Pd(PPh) per 0.31 mmol substrate minimizes side reactions .

Q. What degradation pathways should be monitored during stability studies of this compound derivatives?

Methodological Answer:

Q. How can researchers validate the mechanism of action of this compound derivatives in enzyme inhibition?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).

- IC determination : Use dose-response curves (e.g., 0.1–100 µM) with recombinant kinases.

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., CLK1) to visualize binding modes .

Notes on Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.